AR-C133913XX
Vue d'ensemble
Description
AR-C133913XX is a metabolite of Ticagrelor . Ticagrelor is the first reversible oral P2Y12 receptor antagonist, providing faster, greater, and more consistent ADP-receptor inhibition than Clopidogrel . It is used in the treatment of acute coronary syndromes (ACS) .
Synthesis Analysis
The formation of AR-C133913XX most likely occurred via Cytochrome P450 (CYP) 3A4, with a lesser contribution from CYP3A5 . Potential interactions between ticagrelor and inducers or inhibitors of CYP3A4 were evaluated in clinical pharmacology .Molecular Structure Analysis
The molecular formula of AR-C133913XX is C14H22N6O4S . Its average mass is 370.427 Da and its monoisotopic mass is 370.142334 Da . It has 4 defined stereocentres .Chemical Reactions Analysis
AR-C133913XX reversibly blocks the A2A adenosine receptor in the caco-2 cells in order to reduce blood flow and increase vasoconstriction . It also has antiplatelet properties, which are due to its ability to inhibit platelet aggregation . AR-C133913XX is metabolized by glucuronidation and eliminated by renal excretion .Physical And Chemical Properties Analysis
AR-C133913XX has a molecular weight of 370.43 g/mol . Its XLogP3-AA is -0.8 .Applications De Recherche Scientifique
Pharmacokinetic Studies
AR-C133913XX is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Ticagrelor . These studies help determine the optimal dosage and administration method for Ticagrelor, which is crucial for its therapeutic effectiveness.
Drug Interaction Studies
AR-C133913XX is used in drug interaction studies. For example, a study investigated the interaction between Ticagrelor and tea polyphenols . Understanding such interactions can guide patients on the safe consumption of beverages or foods while taking Ticagrelor.
Metabolism Research
AR-C133913XX is a major inactive metabolite of Ticagrelor . Studying this metabolite helps researchers understand the metabolic pathways of Ticagrelor, which is important for predicting its pharmacological activity and potential side effects.
Bioanalytical Method Validation
AR-C133913XX is used in the validation of bioanalytical methods, such as liquid chromatography–tandem mass spectrometry (LC–MS/MS) . These methods are essential for the quantitative analysis of Ticagrelor and its metabolites in biological samples.
Antiplatelet Effect Studies
The antiplatelet effects of Ticagrelor are studied by measuring the plasma concentrations of AR-C133913XX . This helps in understanding the drug’s mechanism of action and its effectiveness in preventing blood clots.
Comparative Studies between Different Patient Groups
Studies have been conducted to compare the pharmacokinetics and pharmacodynamics of Ticagrelor and AR-C133913XX between different patient groups, such as those with ST segment elevation myocardial infarction (STEMI) and non-ST segment elevation myocardial infarction (NSTEMI) .
Stability Studies
AR-C133913XX is used in stability studies to understand how long Ticagrelor and its metabolites can remain stable in various conditions . This information is crucial for the proper storage and handling of the drug.
Standard for Metabolite Identification
AR-C133913XX serves as a standard for the identification of metabolites in drug discovery and development. It helps confirm the identity and purity of the isolated metabolite.
Mécanisme D'action
Target of Action
AR-C133913XX is a metabolite of Ticagrelor, which is a P2Y12 platelet inhibitor . The P2Y12 receptor is the primary target of AR-C133913XX . This receptor plays a crucial role in platelet aggregation, a key process in the formation of blood clots .
Mode of Action
AR-C133913XX, like Ticagrelor, acts as an antagonist to the P2Y12 receptor . By binding to this receptor, it inhibits the signal transduction pathway that leads to platelet aggregation . This results in a decrease in blood clot formation .
Biochemical Pathways
The formation of AR-C133913XX involves the biotransformation of Ticagrelor. This process includes the oxidative loss of the hydroxyethyl side chain from Ticagrelor, forming another metabolite AR-C124910XX, and a second oxidative pathway leads to N-dealkylation of Ticagrelor, forming AR-C133913XX .
Pharmacokinetics
AR-C133913XX is a major component identified in urine after the administration of Ticagrelor . The renal clearance of AR-C133913XX is of minor importance as levels of unchanged Ticagrelor and AR-C124910XX were less than 0.05% in the urine . The ratio of radioactivity in plasma to whole blood was 1.69, suggesting that AR-C133913XX and its metabolites are largely restricted to the plasma space .
Result of Action
The action of AR-C133913XX leads to a decrease in platelet aggregation, thereby reducing the risk of thrombotic events in patients with acute coronary syndromes . This is achieved by inhibiting the P2Y12 receptor, which plays a key role in the signal transduction pathway leading to platelet aggregation .
Action Environment
The action, efficacy, and stability of AR-C133913XX can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same enzymes (CYP3A4 and CYP3A5) could potentially affect the metabolism of Ticagrelor and the formation of AR-C133913XX
Propriétés
IUPAC Name |
(1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O4S/c1-2-5-25-14-16-12(15)9-13(17-14)20(19-18-9)7-6-8(24-4-3-21)11(23)10(7)22/h7-8,10-11,21-23H,2-6H2,1H3,(H2,15,16,17)/t7-,8+,10+,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYBSYIHUFBLKV-YKDSUIRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1251765-07-7 | |
Record name | Ticagrelor metabolite M5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1251765077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AR-C133913XX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNY396KYTZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How is AR-C133913XX formed in the body?
A: AR-C133913XX (also referred to as M5 in some studies) is primarily formed through the N-dealkylation of ticagrelor. This metabolic pathway is secondary to the O-deethylation pathway that forms the active metabolite AR-C124910XX. []
Q2: What analytical techniques are used to identify and quantify AR-C133913XX?
A: Researchers utilize a combination of high-performance liquid chromatography (HPLC) and liquid scintillation counting (LSC) to identify and quantify AR-C133913XX in various biological samples like plasma, urine, and feces. [, ] Liquid chromatography-mass spectrometry (LC-MS) is also employed to characterize and confirm the structure of AR-C133913XX alongside other ticagrelor metabolites. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.